molecular formula C17H14N2O4 B5421034 1-(2-nitrobenzoyl)-4-phenyl-2-pyrrolidinone

1-(2-nitrobenzoyl)-4-phenyl-2-pyrrolidinone

Cat. No.: B5421034
M. Wt: 310.30 g/mol
InChI Key: MJMQHAOHBWFSLA-UHFFFAOYSA-N
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Description

The compound “1-(2-nitrobenzoyl)-4-phenyl-2-pyrrolidinone” is likely an organic compound consisting of a pyrrolidinone ring (a five-membered ring with four carbon atoms and one nitrogen atom) which is substituted at the 1-position by a 2-nitrobenzoyl group and at the 4-position by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic peaks of the pyrrolidinone ring, the phenyl ring, and the nitrobenzoyl group in spectroscopic analyses .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the electron-withdrawing nitro group on the benzoyl moiety, which could make the carbonyl carbon of the benzoyl group more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase its reactivity. The compound is likely to be solid at room temperature .

Mechanism of Action

Without specific context, it’s difficult to comment on the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “1-(2-nitrobenzoyl)-4-phenyl-2-pyrrolidinone” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if applicable. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

Properties

IUPAC Name

1-(2-nitrobenzoyl)-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-10-13(12-6-2-1-3-7-12)11-18(16)17(21)14-8-4-5-9-15(14)19(22)23/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQHAOHBWFSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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